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Compound of Interest

Compound Name: Orphenadrine Citrate

Cat. No.: B1202039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various generic

orphenadrine citrate formulations based on available experimental data. Orphenadrine
citrate, a skeletal muscle relaxant with anticholinergic and antihistaminic properties, is widely

available in generic forms. Ensuring the bioequivalence of these generics to the reference

product is crucial for their interchangeability in clinical practice.

Executive Summary
Bioequivalence studies are essential to demonstrate that a generic drug performs in the same

manner as the innovator drug. For orphenadrine citrate, these studies typically involve a

single-dose, two-way crossover design in healthy volunteers under fasting conditions. The key

pharmacokinetic parameters assessed are the maximum plasma concentration (Cmax), the

area under the plasma concentration-time curve (AUC), the time to reach maximum

concentration (Tmax), and the elimination half-life (t1/2). The results of these studies indicate

that the tested generic formulations of orphenadrine citrate are bioequivalent to the reference

products, with their 90% confidence intervals for the ratio of Cmax and AUC falling within the

generally accepted range of 80-125%.

Comparative Bioequivalence Data
The following tables summarize the key pharmacokinetic parameters from comparative

bioequivalence studies of different orphenadrine citrate formulations.
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Table 1: Bioequivalence of Orphenadrine Citrate 100 mg Extended-Release Tablets (Test vs.

Reference - Norflex®)[1]

Pharmacokinet
ic Parameter

Test
Formulation
(Generic)

Reference
Formulation
(Norflex®)

Ratio
(Test/Referenc
e)

90%
Confidence
Interval

AUC0-t

(ng·hr/mL)
1565 ± 731

Not explicitly

stated, but ratio

is near 1

~99%

Not explicitly

stated, but

bioequivalent

AUC0-inf

(ng·hr/mL)

Not explicitly

stated

Not explicitly

stated, but ratio

is near 1

~98%

Not explicitly

stated, but

bioequivalent

Cmax (ng/mL) 82.8 ± 26.2

Not explicitly

stated, but ratio

is near 1

~98%

Not explicitly

stated, but

bioequivalent

Tmax (hr) 3.0 ± 0.9
Occurred 1 hour

later than test
- -

t1/2 (hr) 25.8 ± 10.3
Not explicitly

stated
- -

Data presented as mean ± standard deviation where available. The study concluded that the

test product is bioequivalent to the reference product.[1]

Table 2: Bioequivalence of Fixed-Dose Combination Tablets (450 mg Paracetamol / 35 mg

Orphenadrine Citrate)[2][3]
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Pharmacokinet
ic Parameter
(Orphenadrine
)

Test
Formulation
(Generic)

Reference
Formulation

Ratio
(Test/Referenc
e) (%)

90%
Confidence
Interval (%)

AUC0-t
Not explicitly

stated

Not explicitly

stated
105.9 100.92 - 111.27

AUC0-∞
Not explicitly

stated

Not explicitly

stated
102.4 96.94 - 108.08

Cmax
Not explicitly

stated

Not explicitly

stated
106.1 100.11 - 112.50

This study concluded that the test preparation is bioequivalent to the reference preparation and

can be used interchangeably.[3]

Experimental Protocols
The bioequivalence of generic orphenadrine citrate formulations is typically established

through in vivo studies in healthy human subjects. The following provides a detailed

methodology for a representative bioequivalence study.

Study Design
A single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence, 2-period

crossover study is a common design. This design minimizes inter-subject variability and allows

for a direct comparison of the test and reference formulations within the same subject. A

washout period of at least 7 days is implemented between the two treatment periods to ensure

complete elimination of the drug from the body before the next administration.

Study Population
Healthy male and non-pregnant female volunteers between the ages of 18 and 55 are typically

enrolled. Subjects undergo a comprehensive medical screening to ensure they are in good

health and do not have any contraindications to the study medication.

Dosing and Administration
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After a 10-hour overnight fast, subjects receive a single oral dose of either the test or reference

orphenadrine citrate formulation with a standardized volume of water.

Blood Sampling
Blood samples are collected at predetermined time intervals before and up to 72 hours after

drug administration. A typical sampling schedule includes pre-dose, and multiple post-dose

time points to adequately characterize the plasma concentration-time profile of orphenadrine.

Analytical Method
Plasma concentrations of orphenadrine are quantified using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and

specificity for the determination of the drug in biological matrices.

Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the

plasma concentration-time data. Statistical analysis, typically an analysis of variance (ANOVA),

is performed on the log-transformed data. The 90% confidence intervals for the ratio of the

geometric means of the test and reference products for Cmax and AUC are calculated to

determine bioequivalence.

Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying mechanism of action of

orphenadrine, the following diagrams are provided.
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Caption: Experimental workflow for a typical crossover bioequivalence study.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1202039?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Orphenadrine exerts its effects through multiple mechanisms of action, including antagonism of

histamine H1 receptors and muscarinic acetylcholine receptors.
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Caption: Simplified signaling pathway of histamine H1 receptor antagonism by orphenadrine.

Conclusion
Based on the reviewed studies, generic formulations of orphenadrine citrate have consistently

demonstrated bioequivalence to their respective reference listed drugs. The pharmacokinetic

profiles of the generic and innovator products are comparable, supporting their

interchangeability. The methodologies employed in these bioequivalence studies are robust

and adhere to regulatory guidelines, ensuring the quality and performance of the generic

products. Researchers and drug development professionals can be confident in the therapeutic

equivalence of these generic formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Orphenadrine Citrate Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202039#bioequivalence-assessment-of-generic-
orphenadrine-citrate-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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